molecular formula C13H13NO3 B13485549 Methyl 2-Hydroxy-3-(6-quinolyl)propanoate

Methyl 2-Hydroxy-3-(6-quinolyl)propanoate

Cat. No.: B13485549
M. Wt: 231.25 g/mol
InChI Key: LCJJPTABGXYWBS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate is a compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-(quinolin-6-yl)propanoate typically involves the condensation of quinoline derivatives with appropriate ester precursors. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with a ketone under basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(quinolin-6-yl)propanoate involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can interact with enzymes and receptors involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester and hydroxyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-hydroxy-3-quinolin-6-ylpropanoate

InChI

InChI=1S/C13H13NO3/c1-17-13(16)12(15)8-9-4-5-11-10(7-9)3-2-6-14-11/h2-7,12,15H,8H2,1H3

InChI Key

LCJJPTABGXYWBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)N=CC=C2)O

Origin of Product

United States

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